molecular formula C6H8BrN7O B073616 6-Bromoamiloride CAS No. 1136-94-3

6-Bromoamiloride

Cat. No. B073616
CAS RN: 1136-94-3
M. Wt: 274.08 g/mol
InChI Key: BHMQVZXIGQOCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoamiloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Bromoamiloride involves the inhibition of the Na+/H+ exchanger. This transporter is responsible for the exchange of sodium ions for protons across the plasma membrane. Inhibition of this transporter results in the accumulation of protons in the cytosol, leading to a decrease in intracellular pH. This decrease in pH has been shown to have various effects on cellular processes, including the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of the Na+/H+ exchanger in the kidney, leading to a decrease in sodium reabsorption and an increase in urine output. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Bromoamiloride in lab experiments is its specificity for the Na+/H+ exchanger. This allows for the selective inhibition of this transporter without affecting other transporters or ion channels. However, one limitation of using this compound is its relatively low potency compared to other Na+/H+ exchanger inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.

Future Directions

There are several future directions for the use of 6-Bromoamiloride in scientific research. One area of interest is the role of the Na+/H+ exchanger in the regulation of intracellular pH in cancer cells. It has been shown that cancer cells have a higher intracellular pH than normal cells, and targeting the Na+/H+ exchanger may be a promising strategy for cancer therapy. Additionally, the use of this compound in combination with other inhibitors may provide a more potent and selective approach for targeting the Na+/H+ exchanger. Finally, the development of more potent and selective Na+/H+ exchanger inhibitors may provide a more effective tool for studying the role of this transporter in various physiological processes.

Synthesis Methods

The synthesis of 6-Bromoamiloride involves the reaction of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide with N-bromosuccinimide. This reaction results in the formation of this compound as a white solid with a melting point of 270-272°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

6-Bromoamiloride has been widely used in scientific research as a tool to study the Na+/H+ exchanger. It has been shown to inhibit the activity of this transporter and has been used to investigate its role in various physiological processes. For example, this compound has been used to study the role of the Na+/H+ exchanger in the regulation of intracellular pH, cell proliferation, and apoptosis.

properties

CAS RN

1136-94-3

Molecular Formula

C6H8BrN7O

Molecular Weight

274.08 g/mol

IUPAC Name

3,5-diamino-6-bromo-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8BrN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)

InChI Key

BHMQVZXIGQOCNL-UHFFFAOYSA-N

SMILES

C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N

Other CAS RN

1136-94-3

synonyms

6-bromoamiloride
N-amidino-3,5-diamino-6-bromopyrazinecarboxamide

Origin of Product

United States

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